molecular formula C18H32N2O6 B3179622 Boc-Thr(tBu)-Pro-OH CAS No. 1432793-68-4

Boc-Thr(tBu)-Pro-OH

Cat. No.: B3179622
CAS No.: 1432793-68-4
M. Wt: 372.5
InChI Key: WSNKDPVQSFTVBN-AGIUHOORSA-N
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Description

“Boc-Thr(tBu)-Pro-OH” is a derivative of the amino acid threonine . It is used in peptide synthesis .


Synthesis Analysis

“this compound” is used as a building block in the synthesis of 2,3-unsaturated glycosides . It is commercially available and can be purchased from various biochemical suppliers .


Molecular Structure Analysis

The molecular formula of “this compound” is C₁₃H₂₅NO₅ . Its molar mass is 275.34 g/mol .


Chemical Reactions Analysis

“this compound” is used in peptide synthesis . It reacts with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst to synthesize 2,3-unsaturated glycosides .


Physical and Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It has a melting point of 95 - 98 °C . It is soluble in DMF .

Mechanism of Action

Target of Action

Boc-Thr(tBu)-Pro-OH, also known as N-α-t.-Boc-O-t.-butyl-L-threonine, is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It provides a protected form of the amino acid threonine, which can be incorporated into the growing peptide chain and then deprotected .

Mode of Action

The compound interacts with its targets (the growing peptide chains) through a process called peptide bond formation. This is a type of condensation reaction where a water molecule is released. The Boc group (tert-butoxycarbonyl) and the tBu group (tert-butyl) in this compound serve as protecting groups. They prevent unwanted side reactions from occurring during the synthesis process .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. Specifically, it participates in the elongation step of peptide synthesis, where amino acids are sequentially added to a growing peptide chain . The exact downstream effects depend on the specific sequence of the peptide being synthesized.

Result of Action

The result of the action of this compound is the successful incorporation of the amino acid threonine into a peptide chain in a protected form, which can then be deprotected after the synthesis is complete . This allows for the synthesis of peptides with the correct sequence of amino acids.

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of peptide synthesis. The compound itself is usually stored at a temperature of 2-8°C .

Safety and Hazards

“Boc-Thr(tBu)-Pro-OH” is classified as a combustible solid . It may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It should be stored below +30°C .

Future Directions

The future directions of “Boc-Thr(tBu)-Pro-OH” are not specified in the available resources .

Properties

IUPAC Name

(2S)-1-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23)/t11-,12+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNKDPVQSFTVBN-AGIUHOORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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